2-chloro-N-(3-fluorophenyl)benzamide
Overview
Description
2-chloro-N-(3-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H9ClFNO . Its molecular weight is 249.674 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The linear formula of 2-chloro-N-(3-fluorophenyl)benzamide is C13H9ClFNO . The CAS Number is 153386-06-2 . More detailed structural analysis would require additional resources or experimental data.Scientific Research Applications
Investigation of Intermolecular Interactions: Studies have focused on analyzing the role of different intermolecular interactions in the polymorphic modifications of similar compounds, such as 3-Chloro-N-(2-fluorophenyl)benzamide and 2-Iodo-N-(4-bromophenyl)benzamide. These studies provide insights into the crystal structures and the nature of interactions like Cl···Cl and C-H···F interactions (Shukla et al., 2018).
Synthesis and Antibacterial Properties: Research on the synthesis and spectroscopic properties of related compounds, such as various acylthioureas including a derivative with a 3-fluorophenyl group, has been conducted. These compounds have shown significant antipathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential applications in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Role in Disorder-Induced Polymorphism: The occurrence of concomitant polymorphism due to disorder in the crystal structure of similar compounds (e.g., 3-fluoro-N-(3-fluorophenyl) benzamide) has been identified. This research provides insights into the molecular conformation and packing polymorphism influenced by various interactions like N−H···O hydrogen bonds (Chopra & Row, 2008).
Crystal Structure and Biological Activity: Studies on the synthesis, crystal structure, and preliminary herbicidal activity of compounds structurally related to 2-chloro-N-(3-fluorophenyl)benzamide have been conducted. These investigations contribute to the understanding of novel classes of compounds with potential agricultural applications (Li et al., 2008).
Analysis of Halogen Interactions in Substituted Benzanilides: Research into the crystal structures of halogen-substituted benzanilides, including compounds with fluorophenyl groups, has been performed to understand weak interactions involving halogens. This provides valuable information for the design of new materials and pharmaceuticals (Chopra & Row, 2005).
properties
IUPAC Name |
2-chloro-N-(3-fluorophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSDSUPJBWMVAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351645 | |
Record name | 2-chloro-N-(3-fluorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-fluorophenyl)benzamide | |
CAS RN |
64922-35-6 | |
Record name | 2-chloro-N-(3-fluorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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